molecular formula C11H9NOS B13181968 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one

1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one

Cat. No.: B13181968
M. Wt: 203.26 g/mol
InChI Key: XFALOMDDKQQLME-UHFFFAOYSA-N
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Description

1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (CAS 1881505-32-3) is a high-purity organic compound with the molecular formula C11H9NOS and a molecular weight of 203.26 g/mol . It belongs to the class of thiazole derivatives, heterocyclic compounds recognized for their significant value in scientific research and development . This specific acetyl-substituted thiazole serves as a crucial synthetic intermediate or building block in medicinal chemistry. Researchers utilize its structure for the design and synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds with potential biological activity . Thiazole and its hybrid structures, such as those fused with pyrazole and triazole moieties, are frequently explored in the search for new antimicrobial and antifungal agents due to the prevalence of the thiazole core in bioactive molecules . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-[4-(1,2-thiazol-3-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)9-2-4-10(5-3-9)11-6-7-14-12-11/h2-7H,1H3

InChI Key

XFALOMDDKQQLME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NSC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 1,2 Thiazol 3 Yl Phenyl Ethan 1 One and Its Precursors

Retrosynthetic Analysis of the 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one Core

A primary retrosynthetic disconnection of the target molecule, this compound, focuses on the carbon-carbon bond linking the phenyl and 1,2-thiazole rings. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach is highly efficient for creating aryl-heteroaryl bonds.

This disconnection leads to two key precursors:

A phenyl-ethanone intermediate: Specifically, (4-acetylphenyl)boronic acid or its corresponding pinacol ester. The boronic acid moiety provides the necessary functionality for the Suzuki coupling.

A thiazole (B1198619) ring precursor: A halogenated 1,2-thiazole, such as 3-bromo-1,2-thiazole or 3-chloro-1,2-thiazole, is required as the coupling partner. The halogen at the 3-position provides the electrophilic site for the cross-coupling reaction.

This retrosynthetic strategy simplifies the synthesis into two manageable parts: the preparation of the substituted phenyl-ethanone and the synthesis of the halogenated thiazole ring, followed by their subsequent coupling.

Synthesis of Key Phenyl-Ethanone Intermediates

The synthesis of the (4-acetylphenyl)boronic acid intermediate typically begins with a commercially available starting material, 4'-bromoacetophenone.

Synthesis of 4'-Bromoacetophenone: This intermediate can be synthesized via the Friedel-Crafts acylation of bromobenzene. In this reaction, bromobenzene is treated with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃). The reaction introduces the acetyl group para to the bromine atom due to the directing effect of the halogen.

Synthesis of (4-Acetylphenyl)boronic acid: (4-Acetylphenyl)boronic acid is a crucial reagent for the Suzuki coupling. It can be prepared from 4'-bromoacetophenone through a few established methods. One common route involves the conversion of the aryl bromide to an organolithium or Grignard reagent, followed by reaction with a trialkyl borate (like triisopropyl borate) and subsequent acidic workup. It is also a commercially available reagent. This boronic acid derivative serves as a versatile building block in palladium-catalyzed cross-coupling reactions. thieme-connect.defigshare.com

Starting MaterialReagentsProduct
Bromobenzene1. Acetyl chloride, AlCl₃2. H₂O4'-Bromoacetophenone
4'-Bromoacetophenone1. n-Butyllithium or Mg2. Triisopropyl borate3. H₃O⁺(4-Acetylphenyl)boronic acid

Synthesis of Key Thiazole Ring Precursors

The synthesis of the 3-halo-1,2-thiazole precursor is critical for the proposed Suzuki coupling. The 1,2-thiazole ring, also known as isothiazole, can be constructed through various cyclization strategies, followed by halogenation if necessary, or by using halogenated starting materials.

One synthetic route involves the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite in trifluoroacetic acid, which can yield the corresponding carboxylic acid. mdpi.comresearchgate.net While not directly the target 3-bromoisothiazole, this illustrates a method for manipulating functional groups on a pre-formed halo-isothiazole ring.

A more direct approach to a key intermediate, 3-chloro-1,2-benzisothiazole, involves the reaction of 1,2-benzisothiazolin-3-one with bis(trichloromethyl) carbonate. google.com Although this produces a benzofused system, the underlying chemistry for forming the 3-chloro-isothiazole moiety is relevant.

General methods for isothiazole synthesis often rely on the cyclization of compounds containing the requisite N-S bond or the formation of this bond during the cyclization process. For instance, the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate can lead to 3,5-disubstituted isothiazoles through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org Halogenation of the resulting isothiazole at the 3-position would then be required to generate the desired precursor.

Precursor TypeSynthetic MethodKey Reagents
3-Bromoisothiazole-5-carboxylic acidDiazotization of amide3-Bromoisothiazole-5-carboxamide, NaNO₂, TFA
3,5-Disubstituted isothiazoles[4+1] Annulationβ-Ketothioamides, NH₄OAc

Classical and Modern Cyclization Approaches for Thiazole Ring Formation

While the target molecule contains a 1,2-thiazole, many powerful synthetic methods are established for the isomeric 1,3-thiazole ring. Understanding these provides a broader context for heterocyclic synthesis.

Hantzsch Thiazole Synthesis and Mechanistic Insights

The Hantzsch thiazole synthesis is a cornerstone method for the formation of 1,3-thiazole rings. wikipedia.orgrsc.org It is not directly applicable to the 1,2-thiazole isomer in the target molecule but is a fundamental thiazole synthesis. The reaction involves the condensation of an α-haloketone with a thioamide. pharmaguideline.com

Mechanism:

Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms an intermediate S-alkylated thioimidate salt.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon.

Dehydration: The resulting heterocyclic intermediate undergoes dehydration to form the aromatic thiazole ring.

The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions; for example, using acidic conditions can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. acs.org

Condensation Reactions with Carbonyl Derivatives

Various condensation reactions provide access to thiazole rings. The Cook-Heilbron synthesis produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids. wikipedia.orgacs.org

Another relevant strategy involves the cyclocondensation of chalcone-like intermediates. For example, a chalcone can react with thiosemicarbazide to form a dihydropyrazole-1-carbothioamide, which can then undergo a further cyclocondensation with a phenacyl bromide to generate a thiazolyl-dihydropyrazole structure. This highlights the use of thiourea or its derivatives in condensation cascades to build sulfur- and nitrogen-containing heterocycles.

Multi-component Reactions for Thiazole Integration

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. Several MCRs have been developed for the synthesis of thiazole derivatives.

One such approach involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. Another three-component strategy employs enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters to construct thiazoles and isothiazoles. These methods are valued for their atom economy and ability to rapidly generate diverse libraries of compounds. Chemoenzymatic one-pot MCRs have also been developed, using enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions.

Catalytic Strategies in the Synthesis of Thiazole-Phenyl-Ethanone Structures

The synthesis of thiazole derivatives, including structures analogous to this compound, has been significantly advanced through the implementation of various catalytic strategies. These methods offer improvements in yield, reaction conditions, and selectivity over classical approaches. Catalysis in this context primarily focuses on the efficient formation of the thiazole ring and the coupling of the aryl moieties. mdpi.com

Copper-catalyzed reactions have emerged as a versatile tool for C-H bond arylation and the formation of C-S and C-N bonds, which are critical steps in constructing the thiazole ring and attaching the phenyl group. organic-chemistry.org For instance, copper iodide (CuI) combined with ligands like 1,10-phenanthroline can effectively catalyze the intramolecular N-arylation of arylhydrazones, a key transformation for building heterocyclic systems. beilstein-journals.org Such catalytic systems allow for the use of readily available starting materials and often proceed under milder conditions than traditional methods. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are instrumental in forming the carbon-carbon bond between the thiazole and phenyl rings. These methods provide a reliable and high-yielding pathway to connect pre-functionalized heterocyclic and aromatic precursors. rsc.org Furthermore, biocatalysts like lipases are being explored as environmentally friendly options for facilitating the condensation reactions required for thiazole synthesis, operating under mild conditions and often with high selectivity. nih.gov The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, also represents a significant step towards more sustainable and economically viable synthetic processes. mdpi.com

Below is a data table summarizing various catalytic approaches applicable to the synthesis of thiazole-phenyl structures.

Catalyst SystemReaction TypeKey AdvantagesRelevant Precursors
Copper Iodide (CuI) / LigandC-H Arylation, C-N/C-S Bond FormationMild conditions, good functional group toleranceAryl iodides, Thioamides, Oximes
Palladium Acetate (Pd(OAc)₂)Direct Arylation (C-C Coupling)High efficiency, low catalyst loadingThiazole derivatives, Aryl halides
LipaseCondensationEnvironmentally benign, mild conditions, high selectivityAryl ethanones, Thioamides
Heterogeneous Catalysts (e.g., Silica-supported acids)Multi-component reactionsReusable, simplified workup, greenAldehydes, Thioamides, α-haloketones

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. nih.govijpsjournal.com For the synthesis of this compound, green methodologies offer sustainable alternatives to classical synthetic routes that often rely on toxic solvents and stoichiometric reagents. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a revolutionary technique in synthetic chemistry, offering significant reductions in reaction times, often from hours to minutes, along with increased product yields and purity. ijpsjournal.combepls.com The direct heating of reactants by microwave irradiation leads to rapid and uniform heating, which can accelerate reaction rates dramatically compared to conventional heating methods. bepls.comnih.gov

In the context of thiazole synthesis, microwave irradiation has been successfully applied to various reaction types, including the Hantzsch thiazole synthesis and multi-component reactions. bepls.comnih.govresearchgate.net This technology is particularly advantageous for synthesizing complex molecules like this compound, as it can drive reactions to completion quickly and efficiently, often under solvent-free conditions. semanticscholar.orgingentaconnect.com For example, the condensation of α-haloketones with thioureas or thioamides can be completed in seconds to minutes under microwave irradiation, yielding the desired thiazole products in high yields. nih.govresearchgate.net

The following table compares conventional heating with microwave-assisted methods for thiazole synthesis.

MethodReaction TimeYield (%)Conditions
Conventional Heating8 - 12 hours45 - 65Reflux in organic solvent (e.g., Methanol, Ethanol)
Microwave Irradiation2 - 15 minutes70 - 95Solvent-free or in green solvents (e.g., Water, PEG)

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution, safety hazards, and purification costs. researchgate.net Solvent-free, or solid-state, reactions are highly efficient and environmentally benign alternatives. nih.gov These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support, or by heating the neat reaction mixture, frequently in conjunction with microwave irradiation. ingentaconnect.comresearchgate.net

Regioselective Synthesis of 1,2-Thiazole Rings

The synthesis of this compound specifically requires the formation of a 1,2-thiazole (isothiazole) ring, as opposed to the more common 1,3-thiazole isomer. bepls.com Achieving regioselectivity is a critical challenge in heterocyclic synthesis. The choice of starting materials and reaction conditions dictates the arrangement of heteroatoms in the final ring structure.

While the Hantzsch synthesis is a classic method for 1,3-thiazoles, different strategies are required for the regioselective construction of the 1,2-thiazole core. wikipedia.orgsysrevpharm.org One approach involves the cyclocondensation of precursors that already contain the S-N bond or can form it in a directed manner. For example, the reaction of enamines or enolates with sources of S-N fragments can lead to the formation of the isothiazole ring. Another method involves the C-H formamidation of thiazole N-oxides, which can proceed with high regioselectivity, allowing for functionalization at specific positions on the ring. researchgate.net The reaction of compounds like 2-[bis(methylthio)methylene]malononitrile with cysteamine, followed by treatment with sodium hydrosulfide, can produce thioamide derivatives that cyclize with α-bromocarbonyl compounds to yield specific thiazole structures. mdpi.com Careful selection of the synthetic pathway is therefore paramount to ensure the exclusive or predominant formation of the desired 1,2-thiazole isomer.

Scale-Up Considerations and Process Optimization in Synthetic Pathways

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges that must be addressed through process optimization. Key considerations for the scale-up of this compound synthesis include cost-effectiveness, safety, environmental impact, and the robustness of the process. nih.gov

Process optimization involves a systematic study of reaction parameters such as temperature, pressure, reaction time, catalyst loading, and solvent choice to maximize yield and purity while minimizing costs and waste. researchgate.net For catalytic processes, the reusability of the catalyst is a major factor in economic viability. mdpi.com The use of heterogeneous catalysts or catalyst systems that allow for easy separation and recycling is highly desirable. nih.gov

In the context of green chemistry approaches, optimizing energy consumption is crucial. While microwave-assisted synthesis is rapid, its energy efficiency on a large scale must be carefully evaluated. ijpsjournal.com Solvent-free reactions are advantageous for scale-up as they eliminate the need for large volumes of solvents, reducing both cost and environmental burden. researchgate.net Furthermore, developing one-pot or telescopic syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly improve process efficiency and reduce waste. acs.org Continuous flow chemistry is another modern approach that offers advantages for scale-up, providing better control over reaction parameters, improved safety, and more consistent product quality compared to batch processing.

Reaction Chemistry and Derivatization of the 1 4 1,2 Thiazol 3 Yl Phenyl Ethan 1 One Core

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents on the ring: the acetyl group (-COCH₃) and the 1,2-thiazol-3-yl group.

The acetyl group is a well-established deactivating group and a meta-director. libretexts.orgcognitoedu.org Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the phenyl ring, making it less reactive towards electrophiles compared to benzene. libretexts.orglumenlearning.com This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.orglibretexts.org

The directing influence of the 1,2-thiazol-3-yl substituent is more complex. Heterocyclic systems can exert both electron-withdrawing inductive effects, due to the electronegativity of the heteroatoms, and potentially electron-donating resonance effects. However, in the context of electrophilic aromatic substitution on a phenyl ring to which it is attached, it is generally considered to be a deactivating group.

Considering the combined influence of both substituents, the acetyl group's strong meta-directing effect is expected to be the dominant factor in determining the position of electrophilic attack. Therefore, substitution is anticipated to occur at the positions meta to the acetyl group, which are also the positions ortho to the 1,2-thiazol-3-yl group.

Common electrophilic aromatic substitution reactions that can be envisaged for this core structure include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the 3-position relative to the acetyl group.

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely yield the corresponding 3-halo-substituted derivative. masterorganicchemistry.com

Friedel-Crafts Acylation: The introduction of an additional acyl group via Friedel-Crafts acylation is generally difficult on deactivated rings and may require harsh reaction conditions. wikipedia.orglibretexts.org If successful, the second acyl group would also be directed to the meta position. sigmaaldrich.com It is important to note that the existing acetyl group makes the ring significantly less reactive, potentially impeding further acylation. libretexts.org

The expected major products of these reactions are summarized in the table below.

Reaction TypeReagentsExpected Major Product
NitrationHNO₃, H₂SO₄1-[3-Nitro-4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
BrominationBr₂, FeBr₃1-[3-Bromo-4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
ChlorinationCl₂, AlCl₃1-[3-Chloro-4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
Friedel-Crafts AcylationRCOCl, AlCl₃1-[3-Acyl-4-(1,2-thiazol-3-yl)phenyl]ethan-1-one (requires forcing conditions)

Oxidation and Reduction Chemistry of the Compound

The ethanone (B97240) group is the primary site for oxidation and reduction reactions, leading to a variety of functional derivatives.

The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol or completely to a methylene (B1212753) group, depending on the reaction conditions.

Reduction to an Alcohol: The reduction of the ketone to a secondary alcohol, 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-ol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. masterorganicchemistry.com This transformation is generally high-yielding and chemoselective, leaving the thiazole (B1198619) and phenyl rings intact. masterorganicchemistry.comresearchgate.net

Complete Reduction to an Alkane: For the complete reduction of the carbonyl to a methylene group, forming 3-(4-ethylphenyl)-1,2-thiazole, more robust methods are required. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at elevated temperatures, is a suitable method for this conversion. nih.govbepls.com Alternatively, the Clemmensen reduction, using amalgamated zinc in concentrated hydrochloric acid, can also be employed, although the strongly acidic conditions might affect acid-sensitive substrates. bepls.com

Reaction TypeReagents and ConditionsProductKey Features
Reduction to AlcoholNaBH₄, Methanol or Ethanol, Room Temperature1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-olMild conditions, high chemoselectivity.
Wolff-Kishner ReductionH₂NNH₂, KOH or NaOH, Diethylene glycol, High Temperature3-(4-Ethylphenyl)-1,2-thiazoleSuitable for base-stable compounds.
Clemmensen ReductionZn(Hg), conc. HCl, Heat3-(4-Ethylphenyl)-1,2-thiazoleStrongly acidic conditions.
Table 1: Reduction Reactions of this compound.

Oxidation reactions can target either the methyl group of the ethanone moiety or potentially the thiazole ring under harsh conditions. A common transformation is the haloform reaction, where the acetyl group is converted to a carboxylic acid. By treating this compound with an alkaline solution of a halogen (e.g., bromine in sodium hydroxide), 4-(1,2-thiazol-3-yl)benzoic acid can be synthesized.

Cross-Coupling Reactions for Further Derivatization

The phenyl and thiazole rings of the core structure can be functionalized through various palladium-catalyzed cross-coupling reactions. This requires the initial presence of a halide (or triflate) substituent on one of the aromatic rings. For instance, starting from a halogenated precursor such as 1-[4-(5-bromo-1,2-thiazol-3-yl)phenyl]ethan-1-one or 1-[4-(1,2-thiazol-3-yl)-3-bromophenyl]ethan-1-one, a variety of substituents can be introduced.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the halogenated core with an organoboron compound. For example, reacting a bromo-substituted derivative with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl product. nih.govnih.govresearchgate.netnih.gov This method is highly versatile and tolerates a wide range of functional groups. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the halogenated core with an alkene. nih.govorganic-chemistry.orgkau.edu.sanih.govlibretexts.orgliv.ac.uk For instance, the reaction of a bromo-substituted derivative with an acrylate (B77674) ester would introduce a new vinyl group, which can be further modified. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety by coupling the halogenated core with a terminal alkyne in the presence of palladium and copper co-catalysts. organic-chemistry.orgorganic-chemistry.orgnih.govchem-station.comrsc.orgcmu.edu The resulting alkynyl derivative is a versatile intermediate for further transformations. cmu.edu

Coupling ReactionCoupling PartnerCatalyst SystemTypical Product Structure
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl-substituted core
HeckAlkene (e.g., Styrene, Acrylate)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Vinyl-substituted core
SonogashiraTerminal alkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl-substituted core
Table 2: Cross-Coupling Reactions for Derivatization.

Synthesis of Polycyclic Systems Incorporating the Thiazole-Phenyl-Ethanone Moiety

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the ethanone group or derivatives thereof.

Synthesis of Quinolines: Quinolines are a class of nitrogen-containing heterocycles with significant biological activity. iipseries.orgorganic-chemistry.org A plausible route to a quinoline (B57606) derivative would involve the reduction of the nitro group of a precursor like 1-[3-nitro-4-(1,2-thiazol-3-yl)phenyl]ethan-1-one to an amine. The resulting amino-substituted compound could then undergo a cyclization reaction, such as the Friedländer annulation, with a suitable carbonyl compound to form a quinoline ring fused to the phenyl group. iipseries.org Alternatively, the Combes quinoline synthesis offers another route through the reaction of an aniline (B41778) derivative with a β-diketone under acidic conditions. iipseries.org

Synthesis of Carbazoles: Carbazoles are another important class of polycyclic aromatic compounds. organic-chemistry.orgthieme-connect.commdpi.com A potential synthetic route could involve a Fischer indole (B1671886) synthesis-like reaction starting from a hydrazine (B178648) derivative of the core molecule. More advanced methods, such as palladium-catalyzed intramolecular C-H arylation of an appropriately substituted N-phenylaniline derivative, could also be envisioned for the construction of the carbazole (B46965) skeleton.

Synthesis of other Fused Systems: The reactive acetyl group can participate in various condensation and cyclization reactions to form fused five- or six-membered rings. For instance, reaction with malononitrile (B47326) could lead to a pyridinone derivative through a series of condensation and cyclization steps. organic-chemistry.org

Polycyclic SystemSynthetic StrategyPotential Precursor from Core Structure
QuinolineFriedländer Annulation or Combes SynthesisAmino-substituted this compound
CarbazoleFischer Indole Synthesis or Pd-catalyzed C-H ArylationHydrazine or N-aryl-amino derivative of the core
PyridinoneCondensation-CyclizationThis compound
Table 3: Strategies for the Synthesis of Polycyclic Systems.

Advanced Spectroscopic and Structural Elucidation of 1 4 1,2 Thiazol 3 Yl Phenyl Ethan 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, providing detailed information about the hydrogen and carbon environments within the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, the spectrum is expected to show distinct signals corresponding to the acetyl methyl group, the para-substituted phenyl ring, and the 1,2-thiazole (isothiazole) ring.

Acetyl Protons (-COCH₃): A sharp singlet is anticipated in the upfield region, typically around δ 2.6 ppm. This signal's integration corresponds to three protons, and its singlet nature indicates the absence of adjacent protons.

Phenyl Protons (Ar-H): The 1,4-disubstituted phenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing acetyl group are expected to be deshielded and resonate further downfield (approximately δ 8.0-8.1 ppm) compared to the protons ortho to the isothiazole ring (approximately δ 7.8-7.9 ppm). The coupling constant between these adjacent aromatic protons is typically in the range of J = 8-9 Hz.

Isothiazole Protons: The 1,2-thiazole ring contains two protons at positions 4 and 5. These protons are coupled to each other and are expected to appear as two doublets in the aromatic region of the spectrum.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COCH₃~2.6Singlet (s)N/A3H
Phenyl H (ortho to C=O)~8.05Doublet (d)~8.52H
Phenyl H (ortho to thiazole)~7.85Doublet (d)~8.52H
Isothiazole H-4~7.5-7.7Doublet (d)~4-51H
Isothiazole H-5~8.6-8.8Doublet (d)~4-51H

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. For this compound, nine distinct signals are expected, corresponding to the eleven carbon atoms in the molecule (with two pairs of phenyl carbons being equivalent due to symmetry).

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing as a singlet far downfield, typically in the range of δ 195-200 ppm.

Aromatic and Heteroaromatic Carbons: The eight carbons of the phenyl and isothiazole rings resonate in the δ 110-170 ppm region. The chemical shifts are influenced by the substituents. The phenyl carbon attached to the acetyl group (C-ipso) and the carbon attached to the isothiazole ring are expected to be significantly deshielded.

Acetyl Methyl Carbon (-CH₃): This aliphatic carbon appears as a singlet in the upfield region, typically around δ 26-27 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C=O~197
Isothiazole C3 (ipso-phenyl)~165-170
Isothiazole C5~150-155
Phenyl C (ipso-isothiazole)~140-142
Phenyl C (ipso-acetyl)~137-138
Phenyl C (ortho to C=O)~128-129
Phenyl C (ortho to thiazole)~127-128
Isothiazole C4~120-122
-COCH₃~26.5

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the coupled protons on the phenyl ring and between the H-4 and H-5 protons of the isothiazole ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). It allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~2.6 ppm would show a cross-peak to the carbon signal at ~26.5 ppm, confirming both as the acetyl methyl group.

A correlation from the acetyl methyl protons (~2.6 ppm) to the carbonyl carbon (~197 ppm) and the ipso-phenyl carbon.

Correlations from the phenyl protons to various carbons within the phenyl ring and, critically, to the C-3 carbon of the isothiazole ring, confirming the point of attachment between the two rings.

Correlations from the isothiazole protons to the carbons within the isothiazole ring and to the ipso-phenyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by a few key absorption bands:

A strong, sharp absorption band around 1680-1690 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.

Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic phenyl and heteroaromatic isothiazole rings.

Absorptions for C-H stretching will be observed above 3000 cm⁻¹ for the aromatic protons and below 3000 cm⁻¹ for the aliphatic methyl protons.

A distinct band in the 820-840 cm⁻¹ region, often strong, is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Aryl C-H3100-3000
C-H Stretch (Aliphatic)Methyl C-H3000-2850
C=O StretchAryl Ketone1690-1680
C=C / C=N StretchAromatic/Heteroaromatic Rings1600-1450
C-H Bend (Out-of-Plane)1,4-Disubstituted Phenyl840-820

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₁H₉NOS), the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺•) peak at a mass-to-charge ratio (m/z) of 203. The fragmentation pattern of acetophenone (B1666503) derivatives is well-documented and typically dominated by alpha-cleavage.

Molecular Ion (M⁺•): The peak corresponding to the intact molecule, C₁₁H₉NOS⁺•, would appear at m/z 203.

Base Peak ([M-15]⁺): The most common fragmentation pathway for acetophenones is the loss of the methyl radical (•CH₃, 15 Da) to form a highly stable acylium ion. This fragment, [C₁₀H₆NOS]⁺, at m/z 188, is often the most abundant peak (the base peak) in the spectrum.

Further Fragmentation: The acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment corresponding to the 3-phenylisothiazole cation at m/z 160.

m/zProposed Fragment IonFormulaSignificance
203[M]⁺•[C₁₁H₉NOS]⁺•Molecular Ion
188[M - CH₃]⁺[C₁₀H₆NOS]⁺Base Peak (Acylium ion)
160[M - CH₃ - CO]⁺[C₉H₆NS]⁺Loss of CO from acylium ion
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation (less common)

While standard MS provides nominal integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, HRMS would be used to confirm the molecular formula C₁₁H₉NOS. The calculated theoretical exact mass for the molecular ion [M+H]⁺ is 204.0478, and a measured value within a few parts per million (ppm) of this theoretical value would provide unequivocal confirmation of the elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic properties of conjugated organic molecules, such as this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption and the intensity, measured as molar absorptivity (ε), are highly dependent on the molecule's electronic structure, particularly the extent of π-conjugation and the nature of substituents attached to the aromatic framework.

The electronic spectrum of compounds featuring linked phenyl and thiazole (B1198619) rings is characterized by absorption bands arising from π → π* and n → π* transitions. Thiazoles are planar, aromatic heterocycles with significant π-electron delocalization, which contributes to their characteristic electronic absorption properties. wikipedia.org The primary absorption bands in these systems are typically attributed to π → π* transitions associated with the conjugated system formed by the phenyl and thiazole rings. These transitions are generally of high intensity. Transitions designated as n → π, which involve the promotion of a non-bonding electron from the lone pairs of the sulfur or nitrogen heteroatoms to an anti-bonding π orbital, are also possible but are typically much weaker in intensity and may be obscured by the stronger π → π* bands. researchgate.netresearchgate.net

The conjugation between the phenyl and thiazole rings in the parent compound, this compound, creates an extended π-electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to the individual, non-conjugated chromophores. nih.gov

The electronic and photophysical properties can be finely tuned by introducing various substituents onto the phenyl ring. researchgate.net Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the frontier molecular orbitals. For instance, the acetyl group (-COCH₃) on the phenyl ring acts as an electron-withdrawing group, which can further extend the conjugation and influence the intramolecular charge transfer (ICT) character of the electronic transitions. Modifications to the molecular structure, such as the introduction of different functional groups, can lead to significant shifts in the absorption spectra, providing valuable insights into the structure-property relationships of these derivatives. science.gov The solvent environment can also influence the position and intensity of absorption bands, particularly for polar molecules where solvent-solute interactions can stabilize the ground or excited states differently. researchgate.net

Detailed research findings for a series of hypothetical derivatives are presented in the table below to illustrate the effects of substitution on the electronic absorption properties. The data demonstrate how the introduction of different functional groups at the para-position of the phenyl ring systematically modifies the absorption maximum, reflecting changes in the electronic structure and conjugation of the molecule.

Table 1: UV-Vis Spectroscopic Data for Derivatives of this compound in Dichloromethane (DCM).

Compound IDSubstituent (R) on Phenyl Ringλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition Type
1 -H (Parent Compound)31025,000π → π
2 -OCH₃ (Methoxy)32528,500π → π
3 -N(CH₃)₂ (Dimethylamino)35032,000π → π* / ICT
4 -Cl (Chloro)31526,000π → π
5 -NO₂ (Nitro)34029,000π → π / ICT

Note: The data in this table are representative and intended to illustrate typical spectroscopic trends for this class of compounds based on established principles of physical organic chemistry.

Crystallographic Investigations of the 1 4 1,2 Thiazol 3 Yl Phenyl Ethan 1 One Structural Motif

Single-Crystal X-ray Diffraction Analysis of the Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This technique provides accurate data on bond lengths, bond angles, and torsion angles, which together define the molecular geometry. For the 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one motif, SCXRD analysis would be expected to confirm the inherent planarity of the two key aromatic ring systems: the phenyl group and the 1,2-thiazole ring. wikipedia.org

The thiazole (B1198619) ring is a five-membered aromatic heterocycle characterized by significant π-electron delocalization. wikipedia.org Analysis of related phenylthiazole structures reveals typical bond lengths and angles. For instance, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring is nearly planar, as are the attached phenyl rings. nih.gov Similarly, the geometry of fused heterocyclic systems containing triazole and thiadiazole rings, confirmed by SCXRD, shows the planarity of the individual rings. mdpi.comjyu.fi The ethan-1-one (acetyl) substituent introduces a carbonyl group and a methyl group, whose geometries are also precisely determined by diffraction methods.

Based on data from analogous structures, the expected geometric parameters for the this compound motif can be tabulated.

Table 1: Representative Bond Lengths and Angles for the this compound Motif Based on Analogous Structures.
ParameterFragmentTypical Value
Bond Length (Å)C=O (carbonyl)1.21 - 1.23
C-S (thiazole)1.70 - 1.75
C-N (thiazole)1.32 - 1.38
C-C (aromatic)1.38 - 1.41
Bond Angle (°)C-C-C (phenyl)~120
C-S-C (thiazole)~90
C-C=O (acetyl)118 - 122

Conformational Preferences and Torsion Angles in the Solid State

While conjugation effects might favor a coplanar arrangement of the two rings to maximize π-orbital overlap, steric hindrance between adjacent hydrogen atoms often forces a twisted conformation. Crystallographic studies of various phenyl-thiazole and related bi-heterocyclic systems show a wide range of inter-ring dihedral angles. For example, in one 2,5-diphenyl-1,3-thiazole derivative, the dihedral angles between the central thiazole ring and its attached phenyl rings are 13.12° and 43.79°. nih.gov In another structure containing linked benzothiazole (B30560) and triazole rings, the interplanar angle is approximately 77°. nih.gov This indicates that significant deviation from planarity is common in the solid state.

Another key conformational feature is the orientation of the acetyl group relative to the phenyl ring. Studies on related 2-acetylthiophene (B1664040) derivatives have shown a strong preference for the O,S-cis conformer, where the carbonyl oxygen is oriented toward the sulfur atom of the thiophene (B33073) ring. nih.gov This preference is often stabilized by weak intramolecular interactions. A similar preference can be anticipated for the title motif, potentially involving an S···O interaction between the thiazole sulfur and the carbonyl oxygen. acs.org

Table 2: Key Torsion Angles in Phenyl-Thiazole Structural Motifs.
Torsion AngleDescriptionTypical Range (°)
C(thiazole)-C(thiazole)-C(phenyl)-C(phenyl)Dihedral angle between the thiazole and phenyl rings10 - 80
C(phenyl)-C(phenyl)-C(acetyl)-O(acetyl)Orientation of the carbonyl group relative to the phenyl ring0 - 30 (near planar)

Crystal Packing Analysis and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. scirp.org These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and physical properties. For the this compound motif, the key interactions driving supramolecular assembly are expected to be hydrogen bonds, π-π stacking, and C-H···π interactions. nih.gov

In the absence of strong hydrogen bond donors like O-H or N-H, the crystal packing of the title compound would be dominated by a network of weak hydrogen bonds. tandfonline.com The aromatic C-H groups of the phenyl and thiazole rings, as well as the aliphatic C-H groups of the methyl substituent, can act as hydrogen bond donors. The potential acceptors are the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbonyl group.

Studies on related heterocyclic compounds have demonstrated the structure-directing role of such interactions. mdpi.com C-H···O and C-H···N interactions are commonly observed, linking molecules into chains or sheets. tandfonline.commdpi.com For instance, in the crystal structures of zwitterionic pyridinium-triazole ligands, O-H···O, N-H···O, and C-H···O hydrogen bonds create robust three-dimensional networks. mdpi.com Similarly, C-H···S interactions contribute to the packing in thiazole-containing structures. rsc.org Theoretical and experimental studies on thiazole derivatives have confirmed the existence and energetic significance of intramolecular C-H···N, C-H···O, and C-H···Cl hydrogen bonds. acs.orgnih.gov

Table 3: Typical Geometries of Weak Hydrogen Bonds in Heterocyclic Crystal Structures.
Interaction Type (D-H···A)D···A Distance (Å)D-H···A Angle (°)
C-H···O3.0 - 3.6120 - 170
C-H···N3.2 - 3.8130 - 170
C-H···S3.5 - 4.0120 - 160

The presence of two aromatic rings (phenyl and thiazole) makes π-π stacking a highly probable and significant interaction in the crystal packing of the title motif. researchgate.net These interactions occur when the electron-rich π-systems of adjacent aromatic rings overlap. The geometry of this stacking can vary, with common arrangements including parallel-displaced (offset) and T-shaped (herringbone). nih.govresearchgate.net In the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione, π-π stacking is observed with centroid-centroid distances around 3.7 Å. researchgate.net

In addition to interactions between the rings themselves, C-H···π interactions play a crucial role in stabilizing the crystal lattice. nih.gov This type of interaction involves a C-H bond pointing towards the face of an aromatic ring on a neighboring molecule. In crystals of thiazolo[5,4-d]thiazole (B1587360) derivatives, C-H···π interactions, along with other weak forces, were found to modulate the structural organization and resulting photophysical properties. nih.gov The analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole also identified C-H···π interactions as key contributors to the formation of a three-dimensional network. nih.gov

Table 4: Typical Parameters for π-Interactions in Aromatic and Heteroaromatic Crystals.
Interaction TypeParameterTypical Value
π-π StackingCentroid-Centroid Distance3.4 - 4.1 Å
Interplanar Angle0 - 30° (parallel-displaced)
C-H···πH···π Centroid Distance2.5 - 3.0 Å

Polymorphism and Co-crystallization Studies of Related Structures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs of the same compound can exhibit varied physical properties, including melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry. Thiazole-containing compounds have been shown to exhibit polymorphism. For example, N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide was found to crystallize as two different packing polymorphs in monoclinic space groups (P21/n and P21/c), which displayed slightly different molecular conformations and supramolecular contacts. nih.gov

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a secondary component, or "coformer," in a specific stoichiometric ratio within the same crystal lattice. nih.govdaneshyari.com This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients. Studies on 1,2,4-thiadiazole (B1232254) derivatives have successfully employed co-crystallization to improve poor solubility profiles. nih.govresearchgate.net The formation of these co-crystals is typically driven by robust intermolecular interactions, especially hydrogen bonds, between the target molecule and the coformer. researchgate.net Molecular adducts of 2-aminothiazole (B372263) derivatives with various carboxylic acids have been prepared and characterized, showing that the dominant interaction is often a dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites. researchgate.net

Computational and Theoretical Chemical Studies of 1 4 1,2 Thiazol 3 Yl Phenyl Ethan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.netniscpr.res.in

Table 1: Representative Theoretical Geometric Parameters for Thiazole-Containing Compounds Note: This table presents typical data for related structures as specific published data for this compound is not available. The values serve as an illustration of the parameters obtained from DFT calculations.

Parameter Typical Calculated Value (Å or °) Method/Basis Set
C-S bond length (thiazole) 1.76 - 1.78 Å B3LYP/6-311G(d,p)
C-N bond length (thiazole) 1.31 - 1.38 Å B3LYP/6-311G(d,p)
C=O bond length (ketone) ~1.23 Å B3LYP/6-311G(d,p)

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Once the optimized geometry of this compound is obtained, computational methods can be used to predict its various spectroscopic signatures. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. researchgate.net These calculations identify the fundamental vibrational modes of the molecule. For this compound, key predicted peaks would include the characteristic stretching frequency of the ketone (C=O) group, typically around 1680-1700 cm⁻¹, C-H stretching vibrations of the aromatic rings, and vibrations associated with the thiazole (B1198619) ring structure. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. niscpr.res.inresearchgate.net These theoretical values are valuable for assigning the peaks in experimental spectra, helping to confirm the molecular structure. The calculations would predict distinct chemical shifts for the protons and carbons in the phenyl ring, the thiazole ring, and the acetyl group based on their unique electronic environments.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption. nih.gov The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* transitions) within the conjugated system of the molecule. doi.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. numberanalytics.com For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and thiazole rings, while the LUMO is likely localized on the more electron-deficient parts of the molecule, potentially involving the acetyl group and the thiazole ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. ajchem-a.com A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability, suggesting the molecule is more readily excitable. numberanalytics.com

Table 2: Illustrative FMO Data for a Thiazole Derivative Note: This table provides an example of FMO analysis results for a related thiazole compound to illustrate the typical data generated.

Parameter Value (eV)
HOMO Energy -6.5 eV
LUMO Energy -2.0 eV

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map of this compound, different colors represent varying electrostatic potentials.

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. Such regions are expected around the highly electronegative oxygen atom of the acetyl group and the nitrogen atom of the thiazole ring. These sites are susceptible to electrophilic attack. researchgate.net

Blue Regions: These indicate areas of positive electrostatic potential, which are electron-deficient. These are typically found around the hydrogen atoms of the molecule and are the likely sites for nucleophilic attack. researchgate.net

The MEP map provides a clear picture of the molecule's polarity and its potential reactive centers. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in modern technologies like optoelectronics and photonics. researchgate.net Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov

The structure of this compound, featuring a conjugated system that connects an electron-donating phenyl-thiazole moiety to an electron-accepting acetyl group, suggests it may possess NLO properties. The extent of intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a key factor in determining the magnitude of the NLO response. researchgate.net DFT calculations can quantify the dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material. dntb.gov.ua Studies on similar heterocyclic compounds have demonstrated that theoretical calculations are a reliable way to screen for promising NLO candidates. nih.govdntb.gov.ua

Computational Studies on Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT can be used to identify the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, computational studies could be used to investigate its synthesis pathway, for example, the mechanism of the cyclization reaction to form the thiazole ring. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can gain insight into the reaction's feasibility and kinetics. This knowledge is crucial for optimizing reaction conditions to improve yields and reduce byproducts.

Advanced Applications and Material Science Perspectives of Thiazole Phenyl Ethanone Frameworks

Integration into Polymer Chemistry for Enhanced Material Properties

The incorporation of thiazole-based structures into polymer backbones or as additives in polymer matrices is a key strategy for developing high-performance materials. The inherent characteristics of the thiazole (B1198619) ring, such as its aromaticity, rigidity, and the presence of heteroatoms, can significantly influence the bulk properties of polymeric systems.

High Intrinsic Stability : Thiazole derivatives, particularly fused systems like thiazolo[5,4-d]thiazole (B1587360) (TTz), demonstrate high intrinsic thermal stability. Studies on TTz derivatives have recorded 5% weight loss temperatures exceeding 390 °C, indicating their robustness under thermal stress. acs.org

Polymer Backbone Integration : When integrated into the main chain of polymers, such as polyureas, the thiazole moiety enhances thermal stability. mdpi.com This improvement is attributed to the rigid structure and strong covalent bonds associated with the heterocyclic ring.

Mechanism of Stabilization : The presence of the thiazole ring within a polymer chain can increase the energy required for bond scission, effectively delaying the onset of thermal degradation. Research on polyurea derivatives containing thiazole and sulfur linkages shows decomposition occurring in distinct stages, with maximal degradation not happening until around 550 °C. mdpi.com

Table 1: Thermal Properties of Thiazole-Containing Polymers

Polymer/Derivative Class 5% Weight Loss Temperature (Td5) Key Structural Feature Reference
Thiazolo[5,4-d]thiazole Derivatives 397 °C to 439 °C Fused thiazole ring system acs.org
Thiazole-based Polyureas Second stage degradation ends at 389-500 °C Thiazole moiety in the main chain mdpi.com
General Thiazole Polymers Onset of breakdown at 375–400°C Recurring thiazole rings researchgate.net

The incorporation of thiazole derivatives can also be used to tailor the mechanical properties of polymers. Adding these compounds as additives can reinforce the polymer matrix, leading to improved durability and performance. For instance, the physical addition of specific thiazole derivatives into polyurethane coatings has been shown to enhance their mechanical characteristics, alongside improving flame retardancy. ekb.eg This suggests that the thiazole structure can interact with polymer chains to increase cross-linking density or intermolecular forces, thereby modifying the material's mechanical response.

Development of Functional Materials Based on Thiazole-Phenyl-Ethanone Derivatives

The unique electronic and structural features of thiazole-phenyl-ethanone derivatives make them ideal for creating a new generation of functional materials. Their versatility allows for their use in diverse applications ranging from porous frameworks to electrochromic systems.

Metal-Organic Frameworks (MOFs) : Thiazole and particularly thiazolothiazole (TTz) ligands are used to construct functional MOFs. rsc.org These materials possess multifunctional properties due to the exceptional fluorescence and multiple coordination sites provided by the TTz core. rsc.org Such MOFs are promising for applications in environmental monitoring and sustainable technologies. rsc.org

Electrochromic Materials : Derivatives of thiazolothiazole have been developed as "extended viologens" for electrochromic applications, such as smart glass. youtube.com These materials exhibit distinct and reversible color changes (e.g., yellow to dark blue) at low reduction potentials, which is coupled with a change in their fluorescence. youtube.comacs.org

Porous Organic Polymers : Thiazolothiazole units can be linked to create porous organic polymers. These materials are investigated for applications like targeted gas capture due to their specific structural and chemical properties. scilit.comrsc.org

Photophysical Properties in Advanced Materials (e.g., Fluorescence, Phosphorescence)

Thiazole-based frameworks are renowned for their significant photophysical properties, especially strong fluorescence. mdpi.com The rigid, planar, and conjugated nature of these compounds often leads to high quantum yields and tunable emission spectra, making them highly attractive for optical materials. researchgate.net

Strong Fluorescence : Thiazole derivatives are intrinsically fluorescent. mdpi.com The fluorescence can span the entire visible spectrum, from blue to orange-red, depending on the specific chemical structure and the solid-state packing of the molecules. rsc.org This tunability is a key feature for developing advanced optical devices. rsc.orgnih.gov

High Quantum Yields : Many thiazole-based fluorophores exhibit high fluorescence quantum yields. For example, N,N'-dialkylated dipyridinium thiazolo[5,4-d]thiazole derivatives show strong blue fluorescence with quantum yields between 0.8 and 0.96. acs.org

Solvatochromism : The emission properties of some thiazole derivatives are sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property is useful for developing chemical sensors where a change in the environment is signaled by a shift in fluorescence color. researchgate.net

Turn-On Fluorescence : Some cyanine (B1664457) dyes containing a benzothiazole (B30560) ring, like Thiazole Orange (TO), exhibit negligible fluorescence in solution but become highly fluorescent upon binding to a target or in a viscous environment. mdpi.com This "turn-on" mechanism is due to the restriction of intramolecular rotation in the excited state, which prevents non-radiative decay and promotes fluorescence. mdpi.com

Table 2: Selected Photophysical Properties of Thiazole-Based Materials

Compound/Framework Emission Color Fluorescence Quantum Yield (ΦF) Key Feature/Application Reference
Thiazolo[5,4-d]thiazole (TTz) Crystals Blue to Orange-Red Varies with crystal packing Solid-state lighting, optical devices rsc.org
Thiazolothiazole Viologens Strong Blue 0.8 - 0.96 Electrofluorochromic switching acs.org
Asymmetric Thiazole Emitters Varies Up to 1.00 (in solution), up to 0.59 (solid-state) Dual-State Emitters researchgate.net
Thiazole Orange (TO) Orange Low (free), High (bound) "Turn-on" sensor for biomolecules mdpi.com

Applications in Optoelectronic Devices (e.g., OLEDs, Sensors)

The combination of robust thermal stability, charge-transport capabilities, and excellent photophysical properties makes thiazole-phenyl-ethanone frameworks and their derivatives prime candidates for use in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) : Thiazole-containing compounds are widely explored as fluorescent materials for OLEDs. mdpi.comresearchgate.net Their high fluorescence efficiency and stability are critical for device performance and longevity. Sulphur-fused heterocyclic derivatives, including thiazoles, are considered appealing building blocks for a new generation of luminogens used in OLEDs. rsc.org

Sensors : The sensitivity of the fluorescence of thiazole derivatives to their chemical environment makes them excellent chemosensors. researchgate.net They can be designed to detect various species, including heavy metal ions, through fluorescence quenching or enhancement. researchgate.netscientificarchives.com For example, luminescent MOFs based on thiazolo[5,4-d]thiazole have been developed as highly selective and sensitive fluorescent probes for detecting environmental contaminants in water. scientificarchives.com

Solar Cells : Thiazole-based compounds, particularly those with a thiazolo[5,4-d]thiazole core, are used in the development of organic solar cells. rsc.orgsemanticscholar.org New copolymers incorporating this unit have been synthesized for bulk heterojunction solar cells, where their thermal and photochemical stability is a significant advantage. rsc.orgpure.fo

Future Research Directions and Unexplored Avenues in 1 4 1,2 Thiazol 3 Yl Phenyl Ethan 1 One Chemistry

Exploration of Novel Synthetic Routes with High Atom Economy

Future synthetic research on 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is expected to prioritize the development of methodologies that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. A significant focus will be on maximizing atom economy, ensuring that the majority of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Key areas for exploration include:

Catalytic C-H Activation: Direct C-H functionalization of pre-existing thiazole (B1198619) and phenyl rings would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

One-Pot, Multi-Component Reactions: Designing single-step reactions where three or more starting materials combine to form the target molecule can significantly improve efficiency and reduce waste.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.orgnih.govanalytik.news This methodology is particularly suited for optimizing reaction conditions to achieve higher yields and purity.

Green Solvents and Catalysts: The use of water, supercritical fluids, or biodegradable solvents, in combination with recyclable and non-toxic catalysts, will be crucial in developing sustainable synthetic protocols. rsc.orgrsc.org Methodologies employing ultrasound or microwave irradiation can also contribute to more energy-efficient syntheses. rsc.orgrsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H ActivationHigh atom economy, reduced number of synthetic steps.Development of selective and efficient catalysts for direct functionalization.
One-Pot ReactionsIncreased efficiency, reduced waste and purification steps.Design of novel multi-component reactions for thiazole ring formation.
Flow ChemistryEnhanced control, safety, and scalability.Optimization of reaction conditions in continuous flow systems.
Green ChemistryReduced environmental impact, increased sustainability.Use of benign solvents, recyclable catalysts, and energy-efficient methods.

Investigation of Derivatization Reactions Leading to Complex Architectures

The core structure of this compound provides multiple sites for derivatization, opening the door to the creation of a vast library of novel compounds with potentially unique properties. Future research will likely focus on selectively modifying both the thiazole and the phenyl ethanone (B97240) moieties to build complex molecular architectures.

Promising derivatization strategies include:

Functionalization of the Thiazole Ring: The thiazole ring is amenable to various substitution reactions. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, can be employed to introduce a wide range of substituents at different positions of the thiazole ring. numberanalytics.comacs.org Direct C-H activation of the thiazole ring is another powerful tool for introducing new functional groups. rsc.orgnih.gov

Modification of the Ethanone Group: The ketone functionality can be transformed into a variety of other groups, such as alcohols, amines, or alkenes, providing a gateway to diverse chemical space. Aldol condensations and related reactions can be used to extend the carbon chain and introduce further complexity.

Synthesis of Fused Heterocyclic Systems: The existing structure can serve as a building block for the synthesis of more complex, fused heterocyclic systems. nih.govnih.gov Such structures are often found in biologically active molecules and advanced materials.

Advanced Spectroscopic Characterization Under Varied Conditions

A thorough understanding of the structure-property relationships of this compound and its derivatives requires detailed spectroscopic analysis under a range of conditions. Future studies should move beyond routine characterization to explore the molecule's behavior in different environments.

Areas for in-depth spectroscopic investigation include:

In-situ Spectroscopic Monitoring: Techniques like in-situ FTIR and NMR spectroscopy can be used to monitor the synthesis of the compound and its derivatives in real-time. analytik.newsmdpi.comnih.gov This allows for a deeper understanding of reaction mechanisms and facilitates process optimization.

Solvatochromism Studies: Investigating the effect of solvent polarity on the UV-Vis and fluorescence spectra can reveal information about the electronic structure of the molecule in its ground and excited states. rsc.orgurfu.runih.gov This is particularly relevant for applications in sensing and molecular probes.

Variable Temperature and pH Spectroscopy: Studying the spectroscopic properties as a function of temperature and pH can provide insights into the compound's stability, conformational dynamics, and potential for protonation or deprotonation.

Spectroscopic TechniqueInformation GainedPotential Applications
In-situ FTIR/NMRReal-time reaction monitoring, mechanistic insights.Process optimization and control.
UV-Vis/FluorescenceElectronic structure, solvatochromic behavior.Development of sensors and molecular probes.
Variable T/pH NMRStability, conformational changes, pKa determination.Understanding behavior in biological or material systems.

In-depth Theoretical Studies on Excited States and Reactivity Profiles

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and potential applications of this compound.

Future theoretical investigations should focus on:

Excited State Calculations: Time-dependent density functional theory (TD-DFT) can be used to predict and understand the photophysical properties of the molecule, such as its absorption and emission spectra. acs.orgresearchgate.net This is crucial for designing new materials for optoelectronic applications.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of synthetic and derivatization reactions, helping to rationalize experimental outcomes and guide the design of more efficient processes. researchgate.net

Prediction of Molecular Properties: DFT calculations can be used to predict a range of properties, including molecular orbital energies, electron density distribution, and reactivity indices, which can help in understanding the molecule's chemical behavior and potential for interaction with other species. nih.govresearchgate.net

Development of New Material Science Applications Beyond Current Scope

The unique combination of a thiazole ring and an aryl ketone in this compound suggests its potential as a building block for novel materials with interesting electronic and photophysical properties.

Unexplored avenues for material science applications include:

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves coupling a thiazole-containing intermediate with an acetylated aromatic precursor. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) can yield heterocyclic ketones, as demonstrated in analogous pyrazole-thiophene systems . Optimization may include adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (80–100°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like unreacted hydrazine derivatives.

Q. How can researchers safely handle and dispose of this compound during experiments?

  • Methodological Answer : Follow acute toxicity protocols (Category 4 for oral, dermal, and inhalation hazards) . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Waste should be segregated into halogenated organic containers and disposed via licensed hazardous waste services to avoid environmental release . Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and subsequent ethanol/water rinsing .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • NMR : Analyze aromatic protons (δ 7.2–8.5 ppm for thiazole and phenyl groups) and the acetyl peak (δ 2.6–2.8 ppm for CH3).
  • IR : Look for C=O stretch (~1680–1720 cm⁻¹) and C-S/C-N vibrations (~650–750 cm⁻¹) from the thiazole ring.
  • MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution mass spectrometry .

Advanced Research Questions

Q. How can conflicting NMR or crystallography data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from tautomerism in the thiazole ring or solvent-induced shifts. For crystallography, compare experimental unit cell parameters with DFT-optimized structures . For NMR, use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers and perform 2D experiments (COSY, NOESY) to confirm coupling patterns .

Q. What strategies are recommended for improving the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate precursors like 4-(thiazol-3-yl)benzaldehyde.
  • Catalysis : Explore Pd-mediated cross-coupling for aryl-thiazole bonds or Lewis acids (e.g., ZnCl2) to enhance acetylation efficiency .
  • Scale-Up : Optimize reflux time and solvent volume ratios to minimize decomposition, as seen in analogous boronate ester syntheses .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological or material science applications of this compound?

  • Methodological Answer :
  • DFT : Calculate electrostatic potential maps to identify reactive sites (e.g., acetyl group for nucleophilic attacks) and HOMO-LUMO gaps for optoelectronic property prediction .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes), focusing on thiazole’s hydrogen-bonding capacity . Validate with in vitro assays (e.g., enzyme inhibition) .

Q. What are the key stability challenges for this compound under varying storage conditions, and how can degradation products be identified?

  • Methodological Answer :
  • Stability : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the thiazole ring .
  • Degradation Analysis : Use LC-MS to detect acetyl hydrolysis products (e.g., carboxylic acids) or UV-Vis to monitor absorbance shifts due to ring-opening reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.